molecular formula C11H11F3O2 B15263493 4,4,4-Trifluoro-2-(m-tolyl)butanoic acid

4,4,4-Trifluoro-2-(m-tolyl)butanoic acid

Cat. No.: B15263493
M. Wt: 232.20 g/mol
InChI Key: OCEPRUJKBWKRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-2-(m-tolyl)butanoic acid is a fluorinated organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of three fluorine atoms and a tolyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4,4,4-trifluoro-3-oxo-butanoic acid with m-tolyl magnesium bromide, followed by acidification to yield the desired product . The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of 4,4,4-Trifluoro-2-(m-tolyl)butanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(m-tolyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

4,4,4-Trifluoro-2-(m-tolyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(m-tolyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2-(m-tolyl)butanoic acid is unique due to the combination of the trifluoromethyl group and the tolyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

4,4,4-trifluoro-2-(3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H11F3O2/c1-7-3-2-4-8(5-7)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)

InChI Key

OCEPRUJKBWKRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(F)(F)F)C(=O)O

Origin of Product

United States

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